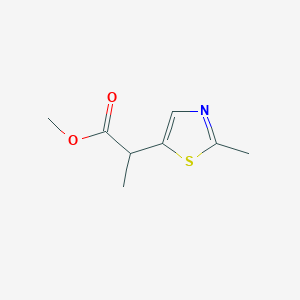

Methyl2-(2-methylthiazol-5-yl)propanoate

Description

Historical Trajectories of Thiazole (B1198619) Chemistry in Scholarly Inquiry

The scholarly investigation into thiazole chemistry has a rich history dating back to the late 19th century. The foundational work in this area is widely attributed to the pioneering efforts of chemists like Hofmann and, most notably, Arthur Hantzsch. In 1887, Hantzsch reported a method for synthesizing thiazole rings, now famously known as the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comsynarchive.comijper.org This reaction remains one of the most fundamental and widely utilized methods for creating the thiazole core. ingentaconnect.com

Early research focused primarily on the synthesis and characterization of the basic thiazole ring and its simple derivatives. A significant breakthrough that underscored the importance of this chemical class was the discovery of the thiazole ring within the structure of thiamine (B1217682) (Vitamin B1). nih.gov This finding illuminated the role of thiazoles in biological systems and catalyzed further research. The subsequent identification of a substituted thiazole ring as a crucial component of penicillin marked another milestone, cementing the significance of thiazole derivatives in medicinal chemistry. ijper.orgnih.gov These key discoveries transformed thiazole chemistry from a niche area of heterocyclic synthesis into a major field of inquiry with profound biological and therapeutic implications. nih.gov

Contemporary Significance of Thiazole-Containing Molecular Scaffolds in Fundamental Chemical and Biological Research

In modern scientific research, the thiazole ring is recognized as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. bohrium.com Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding and other molecular interactions, make it a versatile building block in drug design. nih.gov

Thiazole derivatives have been shown to possess an exceptionally broad spectrum of pharmacological activities. fabad.org.trglobalresearchonline.net Academic and industrial research has extensively documented their potential as:

Antimicrobial agents: Thiazole-based compounds have been developed to combat multidrug-resistant bacterial strains and fungal pathogens. nih.govfabad.org.tr

Anticancer agents: Many synthetic thiazole derivatives have demonstrated potent antitumor activity against various cancer cell lines. ijper.orgresearchgate.net

Anti-inflammatory agents: The thiazole moiety is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antiviral agents: The antiretroviral drug Ritonavir, used in the treatment of HIV, famously incorporates a thiazole ring, highlighting its importance in this therapeutic area. ijper.orgnih.gov

Other therapeutic applications: The utility of thiazole scaffolds extends to treatments for parasitic infections, diabetes, and central nervous system disorders. globalresearchonline.netresearchgate.net

This wide range of biological activities ensures that the synthesis and evaluation of novel thiazole derivatives remain a vibrant and highly significant area of contemporary chemical and biological research. globalresearchonline.net

Epistemological and Methodological Considerations in Research on Methyl 2-(2-methylthiazol-5-yl)propanoate and Structurally Related Thiazole Derivatives

The scientific study of Methyl 2-(2-methylthiazol-5-yl)propanoate and related thiazoles is grounded in established epistemological and methodological frameworks of synthetic and analytical chemistry. The primary goal is to establish clear structure-activity relationships (SAR), which involves understanding how the specific arrangement of atoms in a molecule correlates with its chemical properties and biological effects. bohrium.com

Synthesis Methodologies: The construction of thiazole derivatives is a cornerstone of this research area. While the Hantzsch synthesis remains a dominant method, numerous other strategies have been developed to create substituted thiazoles with high efficiency and control over the final structure. ingentaconnect.commdpi.com These methods include the Cook-Heilborn synthesis and various multi-component reactions that allow for the rapid assembly of complex molecules. researchgate.net Modern approaches often employ techniques like microwave-assisted synthesis to reduce reaction times and improve yields. nih.gov The synthesis of a specific compound like Methyl 2-(2-methylthiazol-5-yl)propanoate would likely involve a multi-step sequence, beginning with the formation of the core 2-methylthiazole (B1294427) ring, followed by the introduction of the 2-propanoate group at the C5 position.

Structural Elucidation and Characterization: Once synthesized, rigorous characterization is essential to confirm the identity and purity of the compound. A combination of spectroscopic and analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns provide definitive evidence for the precise arrangement of substituents on the thiazole ring. nih.govacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as the carbonyl (C=O) group of the ester in Methyl 2-(2-methylthiazol-5-yl)propanoate. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information, revealing precise bond lengths and angles. researchgate.net

Through the application of these synthetic and analytical methodologies, researchers can systematically create and validate novel thiazole derivatives, paving the way for the exploration of their properties and potential applications in science and medicine.

Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

methyl 2-(2-methyl-1,3-thiazol-5-yl)propanoate |

InChI |

InChI=1S/C8H11NO2S/c1-5(8(10)11-3)7-4-9-6(2)12-7/h4-5H,1-3H3 |

InChI Key |

BPPHQIXULOJGEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)C(C)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Thiazole Propanoates

Chemo- and Stereoselective Synthesis of Methyl 2-(2-methylthiazol-5-yl)propanoate and Its Analogues

The synthesis of thiazole (B1198619) derivatives, valued for their diverse applications, has been a subject of extensive research. nih.gov Conventional methods, however, often rely on hazardous reagents and produce significant waste, prompting the development of more efficient and environmentally benign methodologies. nih.gov The chemo- and stereoselective synthesis of asymmetrically substituted thiazoles like Methyl 2-(2-methylthiazol-5-yl)propanoate presents unique challenges, requiring precise control over regiochemistry and, where applicable, stereochemistry.

Exploration of Established Thiazole Synthesis Routes (e.g., Hantzsch Synthesis) for Propanoate Incorporation

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and versatile methods for constructing the thiazole ring. nih.govmdpi.com This method typically involves the [3+2] cyclocondensation of an α-halocarbonyl compound (a C-C unit) with a thioamide-containing species (an S-C-N unit). researchgate.net

To produce Methyl 2-(2-methylthiazol-5-yl)propanoate via a Hantzsch-type reaction, a key starting material would be a γ-halo-β-ketoester, specifically a derivative of methyl 2-methyl-3-oxopentanoate, which would react with thioacetamide (B46855). The judicious choice of reactants is crucial for introducing the required alkyl, aryl, or heterocyclic substituents at the 2-, 4-, and 5-positions of the thiazole ring. researchgate.net While the classic Hantzsch synthesis is robust, achieving regioselectivity with unsymmetrical α-halodiketones can be a challenge, potentially leading to a mixture of isomeric products. researchgate.net

Recent advancements have focused on modifying the Hantzsch synthesis to improve yields, shorten reaction times, and employ milder conditions. mdpi.com For instance, the reaction of ethyl cyanoacetate (B8463686) with phenylisothiocyanate and chloroacetone (B47974) in the presence of K2CO3 or sodium ethoxide has been used to stereoselectively produce functionalized thiazoles. nih.gov

Table 1: Examples of Hantzsch Synthesis Variations for Thiazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Diazoketones | Thiourea | PEG-400, 100 °C | 2-Aminothiazoles | bepls.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | mdpi.com |

| α-Chloroglycinates | Thiobenzamides | Catalyst-free, Mild conditions | 2,4-Disubstituted-5-acylamino-1,3-thiazoles | researchgate.net |

Development of Novel Synthetic Pathways for Diversified Thiazole-Propanoate Architectures

Beyond the Hantzsch method, there is a continuous effort to develop novel pathways for thiazole synthesis that offer greater flexibility and access to diverse molecular architectures. nih.govnih.gov One approach involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives to create compounds containing multiple thiazole rings. mdpi.com Such strategies allow for the construction of complex molecules where the thiazole-propanoate core is linked to other heterocyclic systems.

Another strategy involves a multi-step synthesis beginning with the Claisen-Schmidt condensation of 1-(2-mercapto-4-methylthiazol-5-yl)ethan-1-one with substituted benzaldehydes to form chalcone (B49325) intermediates. These intermediates can then be further reacted to produce complex thiazole-2-acetamide derivatives. nih.gov These multi-step pathways, while longer, provide multiple points for introducing molecular diversity.

Functionalization of the Thiazole Ring System in Methyl 2-(2-methylthiazol-5-yl)propanoate Derivatives

Post-synthesis functionalization of the pre-formed thiazole ring is a powerful strategy for creating analogues of Methyl 2-(2-methylthiazol-5-yl)propanoate. The thiazole ring possesses distinct reactive sites that can be targeted for modification. mdpi.com The proton at the C-2 position of a thiazole ring can be acidic, making it a site for deprotonation and subsequent reaction with electrophiles. nih.gov

A versatile method for functionalization involves introducing a sulfone group onto the thiazole ring. This sulfone moiety acts as a versatile reactive tag, enabling a variety of subsequent transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.gov This approach would allow for the modification of the thiazole core, for example at the C-4 position, opening pathways to a wide range of derivatives. Further functionalization can also occur on the triazole ring of fused systems like 2H-thiazolo[4,5-d] nih.govbepls.comresearchgate.nettriazole, highlighting the potential for developing complex building blocks. nih.gov

Esterification and Transesterification Pathways Involving the Propanoate Moiety

The propanoate moiety of Methyl 2-(2-methylthiazol-5-yl)propanoate offers a straightforward handle for derivatization through esterification and transesterification reactions. These reactions modify the alkoxy part of the ester. mdpi.com

Esterification: If the synthesis yields a carboxylic acid precursor, 2-(2-methylthiazol-5-yl)propanoic acid, it can be converted to the methyl ester or other esters through standard esterification protocols. For example, refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid is a common method. mdpi.com

Transesterification: This process, also known as alcoholysis, involves reacting the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to exchange the methyl group for a different alkyl or aryl group. mdpi.com This is a reversible reaction, and using an excess of the new alcohol can drive the equilibrium towards the desired product. mdpi.com This pathway is highly effective for creating a library of ester analogues from a single precursor, which is useful for structure-activity relationship studies. While widely used in biodiesel production from triglycerides, the fundamental principles apply directly to the modification of the propanoate group. mdpi.comresearchgate.net

Table 2: Potential Alcohols for Transesterification of Methyl 2-(2-methylthiazol-5-yl)propanoate

| Reactant Alcohol | Potential Product Ester |

|---|---|

| Ethanol | Ethyl 2-(2-methylthiazol-5-yl)propanoate |

| Propan-2-ol | Isopropyl 2-(2-methylthiazol-5-yl)propanoate |

| Benzyl alcohol | Benzyl 2-(2-methylthiazol-5-yl)propanoate |

Catalytic Approaches and Reagent Design in Thiazole-Propanoate Synthesis

The design and application of novel catalysts are central to modern synthetic chemistry, aiming to improve reaction efficiency, selectivity, and environmental footprint. researchgate.net In thiazole synthesis, a variety of catalytic systems have been explored.

Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been successfully used in one-pot, multi-component syntheses of Hantzsch thiazole derivatives under ultrasonic irradiation. mdpi.com A key advantage of heterogeneous catalysts is their ease of recovery and reusability. mdpi.commdpi.com Similarly, SnP₂O₇ has been employed as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes to form benzothiazoles, achieving high yields in short reaction times. mdpi.com

Homogeneous catalysts are also widely used. The hindered base 1,4-diazabicyclo[2.2.2]-octane (DABCO) has been reported as an eco-friendly catalyst for synthesizing thiazole derivatives containing a benzofuran (B130515) moiety. bepls.com Metal-based catalysts, such as copper (II) acetate (B1210297) immobilized on magnetic nanoparticles, have been developed for the synthesis of 2-substituted benzothiazoles. researchgate.net This catalyst is magnetically recoverable, simplifying purification. researchgate.net

Table 3: Catalysts Used in Thiazole and Related Heterocycle Synthesis

| Catalyst | Catalyst Type | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Silica supported tungstosilisic acid | Heterogeneous Solid Acid | Hantzsch thiazole synthesis | Reusable, efficient under ultrasound | mdpi.com |

| DABCO | Homogeneous Organocatalyst | Synthesis of thiazole-benzofuran hybrids | Eco-friendly, recyclable, good yields | bepls.com |

| [Fe₃O₄@SiO₂-(Imine-Thiazole)-Cu(OAc)₂] | Heterogeneous Magnetic Nanocatalyst | One-pot synthesis of 2-substituted benzothiazoles | Magnetically recoverable, green | researchgate.net |

| p-Toluenesulfonic acid (PTSA) | Homogeneous Acid | Synthesis of 2-aminothiazoles | Catalytic amount, microwave conditions | bepls.com |

Application of Green Chemistry Principles in Synthetic Route Optimization

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com This involves the use of renewable starting materials, non-toxic catalysts, green solvents, and energy-efficient reaction conditions. nih.govresearchgate.net

Several green techniques have been applied to thiazole synthesis. bepls.com These include:

Microwave Irradiation: This technique can significantly reduce reaction times and improve yields. For example, the synthesis of 2-aminothiazoles from propargylamines and isothiocyanates under microwave conditions is completed in just 10 minutes. bepls.com

Ultrasonic-Mediated Synthesis: Ultrasound can enhance reaction rates and is considered an energy-efficient method. It has been used in the synthesis of Hantzsch thiazole derivatives with a reusable catalyst. mdpi.combepls.com

Green Solvents: Conventional synthesis often uses hazardous organic solvents. Replacing these with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key goal. bepls.comresearchgate.net A catalyst-free synthesis of 2-aminothiazoles has been developed using PEG-400 as the solvent. bepls.com Visible-light-induced synthesis of hydrazinyl-thiazole derivatives has been achieved using only a green solvent at room temperature. researchgate.net

Catalyst-Free and Solvent-Free Conditions: The ideal green synthesis minimizes or eliminates catalysts and solvents. An efficient, one-pot, regioselective synthesis of 2-aryl-4-methyl-5-acylthiazoles has been developed under solvent-free conditions by triturating the reactants. researchgate.net

By applying these principles, the synthesis of Methyl 2-(2-methylthiazol-5-yl)propanoate and its derivatives can be optimized to be more scalable, cost-effective, and environmentally sustainable. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Methyl 2-(2-methylthiazol-5-yl)propanoate |

| Thioacetamide |

| (Z)-Ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate |

| Phenylisothiocyanate |

| Chloroacetone |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |

| 1-(2-Mercapto-4-methylthiazol-5-yl)ethan-1-one |

| 2-(2-Methylthiazol-5-yl)propanoic acid |

| Methanol |

| Sulfuric acid |

| Ethanol |

| Propan-2-ol |

| Benzyl alcohol |

| Ethylene glycol |

| 2-Aminothiophenol |

| 1,4-Diazabicyclo[2.2.2]-octane (DABCO) |

| Copper (II) acetate |

| p-Toluenesulfonic acid |

| Hydrogen peroxide |

| Hydrochloric acid |

Molecular Structure, Reactivity, and Electronic Properties Investigations of Thiazole Propanoates

Conformational Analysis and Stereochemical Influences in Methyl 2-(2-methylthiazol-5-yl)propanoate Analogues

In analogous systems, such as thiazole-5-carboxylates, studies have revealed the presence of rotational isomers (rotamers) due to hindered rotation around the bond connecting the ester group to the thiazole (B1198619) ring. This phenomenon gives rise to different stable conformations, which can be identified by spectroscopic techniques like infrared spectroscopy. For Methyl 2-(2-methylthiazol-5-yl)propanoate, rotation around the C5-Cα bond and the Cα-C(O) bond would lead to various conformers with distinct energies. The relative stability of these conformers is governed by a delicate balance of steric hindrance between the methyl group on the propanoate chain, the thiazole ring, and the methyl ester group, as well as stereoelectronic effects. wikipedia.org

Table 1: Potential Rotational Isomers of Methyl 2-(2-methylthiazol-5-yl)propanoate

| Rotamer | Description of Conformation | Expected Relative Stability |

|---|---|---|

| Syn-periplanar | The Cα-H bond is eclipsed with the C5-C4 bond of the thiazole ring. | Likely higher in energy due to steric interactions. |

| Anti-periplanar | The Cα-H bond is anti to the C5-C4 bond of the thiazole ring. | Potentially a lower energy conformation. |

| Gauche | The substituents around the C5-Cα bond are staggered. | Likely represents energy minima. |

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

Quantum chemical calculations are powerful tools for understanding the electronic structure and reactivity of molecules like Methyl 2-(2-methylthiazol-5-yl)propanoate. Density Functional Theory (DFT) is a commonly employed method to investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial in determining the electronic properties and chemical reactivity of a compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability.

For thiazole derivatives, the HOMO is typically localized on the electron-rich thiazole ring, particularly involving the sulfur atom, while the LUMO is often distributed over the π-system of the ring and any electron-withdrawing substituents. In the case of Methyl 2-(2-methylthiazol-5-yl)propanoate, the methyl group at the 2-position and the propanoate group at the 5-position will influence the electronic distribution. The methyl group is an electron-donating group, which would be expected to raise the energy of the HOMO, while the propanoate group has a more complex electronic effect.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on various thiazole derivatives have shown that the nature and position of substituents significantly impact the HOMO-LUMO gap. nih.gov For instance, the introduction of electron-donating groups tends to decrease the gap, thereby increasing the reactivity of the molecule.

Table 2: Calculated Electronic Properties of Thiazole Derivatives (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiazole | -6.5 | -0.8 | 5.7 |

| 2-Methylthiazole (B1294427) | -6.3 | -0.7 | 5.6 |

| Methyl thiazole-5-carboxylate | -6.8 | -1.2 | 5.6 |

Note: The data in this table is illustrative and based on general trends for thiazole derivatives. Actual values for Methyl 2-(2-methylthiazol-5-yl)propanoate would require specific calculations.

Mechanistic Reaction Studies and Kinetic Profiling of Thiazole-Propanoate Transformations

The synthesis of 2,5-disubstituted thiazoles such as Methyl 2-(2-methylthiazol-5-yl)propanoate can often be achieved through the Hantzsch thiazole synthesis. mdpi.comsynarchive.com This reaction typically involves the condensation of an α-haloketone or a related electrophile with a thioamide. For the target molecule, a plausible synthetic route would involve the reaction of a thioacetamide (B46855) with a suitable α-halopropanoate derivative. The mechanism of the Hantzsch synthesis proceeds through a series of steps including nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the α-halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring. rsc.org The regioselectivity of this reaction can be influenced by the reaction conditions, such as the acidity of the medium. rsc.org

Transformations of the propanoate moiety, such as ester hydrolysis, are also important reactions to consider. The hydrolysis of the methyl ester group in Methyl 2-(2-methylthiazol-5-yl)propanoate would yield the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base. The kinetics of ester hydrolysis are well-studied and typically follow second-order kinetics under alkaline conditions. chemrxiv.org The rate of hydrolysis would be influenced by the electronic nature of the thiazole ring and any steric hindrance around the ester group. Kinetic studies on the hydrolysis of related esters provide insight into the reactivity of the propanoate group. nih.govnih.govbeilstein-journals.org

Table 3: General Kinetic Parameters for Ester Hydrolysis

| Reaction Type | Typical Rate Law | Influencing Factors |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Rate = k[Ester][H+] | Acid concentration, temperature, steric effects |

| Base-Catalyzed Hydrolysis | Rate = k[Ester][OH-] | Base concentration, temperature, electronic effects of substituents |

Supramolecular Interactions and Self-Assembly Phenomena Involving Thiazole Derivatives

The thiazole ring, with its nitrogen and sulfur heteroatoms, is capable of participating in a variety of non-covalent interactions, which can drive supramolecular self-assembly. These interactions include hydrogen bonding, halogen bonding, π-π stacking, and dipole-dipole interactions. In the solid state, these interactions dictate the crystal packing and can lead to the formation of well-defined supramolecular architectures.

For Methyl 2-(2-methylthiazol-5-yl)propanoate, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the C-H bonds of the methyl groups and the thiazole ring can act as weak hydrogen bond donors. The ester carbonyl group is also a potent hydrogen bond acceptor. The aromatic thiazole ring can participate in π-π stacking interactions with other thiazole rings or other aromatic systems.

The chirality of the propanoate side chain can introduce an additional level of complexity and control over the self-assembly process. Chiral molecules can self-assemble into helical or other complex chiral superstructures. doi.org While specific studies on the self-assembly of Methyl 2-(2-methylthiazol-5-yl)propanoate are not available, research on other chiral thiazole derivatives has demonstrated their ability to form ordered assemblies. nih.gov The interplay of various non-covalent interactions and the influence of chirality can lead to the formation of materials with interesting properties and functions.

Table 4: Potential Supramolecular Interactions in Methyl 2-(2-methylthiazol-5-yl)propanoate

| Interaction Type | Participating Groups | Potential Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Thiazole N, Ester C=O (acceptors); C-H groups (donors) | Directional interactions leading to defined networks. |

| π-π Stacking | Thiazole rings | Formation of columnar or layered structures. |

| Dipole-Dipole Interactions | Polar C-S, C-N, and C=O bonds | Influence on molecular packing and orientation. |

| Chiral Recognition | Interaction between enantiomers | Formation of homochiral or heterochiral aggregates. |

Structure Activity Relationship Sar and Computational Studies in Biological Systems

Elucidation of Structural Determinants for Biological Activity in Thiazole-Propanoates

The biological activity of thiazole-propanoates is intricately linked to the specific nature and position of substituents on both the thiazole (B1198619) ring and the propanoate side chain. Structure-Activity Relationship (SAR) studies on various thiazole derivatives have illuminated several key structural features that govern their pharmacological effects. For Methyl 2-(2-methylthiazol-5-yl)propanoate, the core structure consists of a thiazole ring substituted at the 2-position with a methyl group and at the 5-position with a methyl propanoate group.

The thiazole ring itself is a crucial pharmacophore, known to engage in various biological interactions. The methyl group at the 2-position of the thiazole ring can influence the molecule's electronic properties and steric profile, which in turn can affect its binding affinity to biological targets. Modifications at this position are known to significantly alter activity. For instance, replacing the methyl group with larger alkyl or aryl groups could enhance hydrophobic interactions with a target protein.

The propanoate moiety at the 5-position is another critical determinant of activity. The ester functional group can act as a hydrogen bond acceptor, and its hydrolysis in vivo could potentially lead to a carboxylic acid, which could engage in different biological interactions. The stereochemistry of the chiral center on the propanoate side chain is also expected to play a significant role in biological activity, as enantiomers often exhibit different pharmacological profiles.

A summary of key structural determinants and their potential impact on biological activity is presented in the table below.

| Structural Feature | Potential Impact on Biological Activity |

| Thiazole Ring | Core scaffold for biological interactions. |

| 2-Methyl Group | Influences steric and electronic properties; modification can alter target binding. |

| 5-Propanoate Side Chain | Affects solubility and can act as a hydrogen bond acceptor. |

| Chiral Center | Stereochemistry can lead to differential activity between enantiomers. |

| Substituents on Thiazole Ring | Electron-withdrawing or -donating groups can modulate electronic properties and binding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict various biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.gov

In a typical QSAR study for analogues of Methyl 2-(2-methylthiazol-5-yl)propanoate, a set of molecules with known biological activities would be used as a training set. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of novel, untested analogues. nih.gov

For instance, a 2D-QSAR study on a series of thiazole derivatives might reveal that descriptors such as the partition coefficient (logP) and certain topological indices are major contributors to their biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights by creating 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. These maps can be invaluable for guiding the design of new analogues with improved potency.

Key descriptors often found to be important in QSAR models of thiazole derivatives are listed below.

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic and covalent interactions with the target. |

| Steric | Molar refractivity, Molecular volume | Influences how well the molecule fits into the binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

Molecular Docking and Dynamics Simulations for Compound-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific target protein. nih.gov For Methyl 2-(2-methylthiazol-5-yl)propanoate and its analogues, docking studies can elucidate the plausible binding modes within the active site of a target enzyme or receptor. This information is crucial for understanding the molecular basis of their biological activity and for designing more potent inhibitors.

In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule is then placed in the binding site, and a scoring function is used to evaluate the different binding poses, predicting the most favorable one based on factors like intermolecular energies. mdpi.com For thiazole derivatives, docking studies have revealed the importance of hydrogen bonds and hydrophobic interactions in their binding to various targets. mdpi.com The thiazole ring can participate in pi-stacking interactions with aromatic amino acid residues, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. mdpi.com The propanoate side chain of Methyl 2-(2-methylthiazol-5-yl)propanoate could also form hydrogen bonds with polar residues in the active site.

Molecular Dynamics (MD) simulations can be used to complement docking studies by providing a dynamic view of the compound-target complex over time. MD simulations can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. researchgate.net This can provide a more realistic representation of the binding event and help to refine the understanding of the key interactions.

The table below summarizes the types of interactions that could be important for the binding of Methyl 2-(2-methylthiazol-5-yl)propanoate analogues to a biological target.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on the Target |

| Hydrogen Bonding | Thiazole nitrogen, Ester carbonyl | Polar amino acids (e.g., Ser, Thr, Asn, Gln) |

| Hydrophobic Interactions | Methyl groups, Thiazole ring | Nonpolar amino acids (e.g., Leu, Ile, Val, Phe) |

| Pi-Stacking | Thiazole ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

De Novo Design and Virtual Screening Methodologies for Novel Methyl 2-(2-methylthiazol-5-yl)propanoate Analogues

De novo design and virtual screening are powerful computational strategies for the discovery of novel bioactive molecules. These methods can be applied to identify new analogues of Methyl 2-(2-methylthiazol-5-yl)propanoate with potentially enhanced biological activity.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This can be done through either ligand-based or structure-based approaches. In a ligand-based virtual screening, a known active molecule (like a potent thiazole-propanoate) is used as a template to search for other molecules with similar properties. In a structure-based virtual screening, a library of compounds is docked into the 3D structure of the target protein, and the compounds are ranked based on their predicted binding affinity. nih.gov

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a target. These methods can build molecules atom-by-atom or by combining pre-defined molecular fragments within the constraints of the target's binding site. This can lead to the discovery of entirely new chemical scaffolds that may not be present in existing compound libraries.

For the discovery of novel Methyl 2-(2-methylthiazol-5-yl)propanoate analogues, a combination of these approaches could be employed. For example, a virtual screening of a large chemical database could identify initial hits, which could then be optimized using de novo design algorithms to improve their binding affinity and other drug-like properties. nih.gov

The following table outlines the steps involved in a computational drug design workflow for discovering novel analogues.

| Step | Description |

| Target Identification and Validation | Identifying a biologically relevant protein target. |

| Structure-Based Virtual Screening | Docking large compound libraries into the target's binding site. |

| Ligand-Based Virtual Screening | Searching for molecules with similar properties to known active compounds. |

| Hit Identification and Prioritization | Selecting the most promising candidates from the screening. |

| De Novo Design | Generating novel molecular structures with predicted high affinity. |

| Lead Optimization | Modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. |

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Identification and Validation of Molecular Targets for Thiazole-Propanoate Bioactivity

The therapeutic potential of thiazole (B1198619) derivatives stems from their ability to interact with a wide array of molecular targets, leading to activities such as anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netscialert.net The thiazole moiety is a key component in clinically approved drugs like the anticancer agent Dasatinib, highlighting its importance as a pharmacophore. nih.govresearchgate.net

Molecular targets for this class of compounds are diverse and include key proteins involved in cell cycle regulation, signal transduction, and metabolism. researchgate.net For instance, certain thiazole derivatives have been identified as inhibitors of enzymes crucial for cancer progression, such as receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases, and sirtuins (e.g., SIRT2). nih.govmdpi.com The versatility of the thiazole scaffold allows for structural modifications that can fine-tune binding affinity and selectivity for specific targets. nih.gov In the context of cancer, thiazole-containing compounds have been shown to target tubulin polymerization, interfere with topoisomerases, and inhibit various kinases, thereby disrupting cell division and survival pathways. nih.govnih.gov The propanoate side chain can further influence pharmacokinetic properties and interactions within the target's binding site.

Enzyme Inhibition and Activation Mechanisms by Methyl 2-(2-methylthiazol-5-yl)propanoate and Related Compounds

The primary mechanism through which many thiazole derivatives exert their biological effects is the modulation of enzyme activity. The electronic and structural features of the thiazole ring enable it to fit into active sites or allosteric sites of enzymes, leading to either inhibition or, less commonly, activation.

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Thiazole derivatives have emerged as a prominent class of kinase inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs): CDK9, a key regulator of transcription, has been a significant target for thiazole-based inhibitors. A series of 4-thiazol-2-anilinopyrimidine derivatives demonstrated potent CDK9 inhibition, with one of the most selective compounds exhibiting an IC50 value of 7 nM and over 80-fold selectivity against CDK2. nih.govnih.gov Another compound, CDKI-73, which features a 4-methyl-2-(methylamino)thiazole structure, is a potent CDK9 inhibitor with an IC50 of 4 nM, though it also shows activity against CDK1, CDK2, and CDK7. nih.gov The thiazole group in these inhibitors often forms crucial hydrogen bonds within the kinase's active site, for instance, with the hinge region residue Cys106 in CDK9. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase frequently overactive in various cancers. Thiazole derivatives have been developed as EGFR inhibitors. nih.gov For example, a hydrazinyl thiazole derivative showed promising cytotoxic activity through EGFR tyrosine kinase inhibition. mdpi.comresearchgate.net The thiazole scaffold serves as a core upon which different substituents can be placed to optimize interactions with the ATP-binding pocket of the receptor. nih.gov

Below is a table summarizing the inhibitory activities of various thiazole derivatives against selected kinases.

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 4-Thiazol-2-anilinopyrimidine derivative (12u) | CDK9/T1 | 7 nM | nih.gov |

| 3-(...thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide (CDKI-73) | CDK9/T1 | 4 nM | nih.gov |

| Hydrazinyl thiazole derivative (IV) | EGFR-TK | Not specified | mdpi.com |

| 4-chlorophenylthiazole derivative (III) | VEGFR-2 | 51.09 nM | mdpi.com |

| 2-[2-[4-Hydoroxy-3...benzylidene]hydrazinyl]-thiazole... (4c) | VEGFR-2 | 0.15 µM | mdpi.com |

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins (B1171923) like PGE2, which are involved in tissue repair and inflammation. nih.govnih.gov Inhibition of 15-PGDH can elevate PGE2 levels, thereby promoting tissue regeneration. nih.govnih.gov Research has identified potent inhibitors of 15-PGDH that feature a thiazole ring. In one study, replacing a thiophene (B33073) ring with a thiazole in a series of inhibitors led to compound 44c , which demonstrated excellent inhibitory activity both in vitro and in cell-based assays, along with improved solubility. nih.gov This highlights the advantageous role the thiazole-propanoate structure can play in designing effective dehydrogenase modulators.

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues in proteins to citrulline. nih.gov This post-translational modification, known as citrullination, is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as some cancers. nih.govmdpi.com Consequently, PAD enzymes are considered important therapeutic targets. mdpi.com While most developed inhibitors are covalent substrate analogs, research is ongoing to find potent, non-covalent inhibitors. nih.gov The development of small molecules that can selectively inhibit PAD isozymes is an active area of research, and heterocyclic scaffolds like thiazole are often explored for their potential to interact with enzyme active sites. researchgate.netgoogle.com

Thiazole derivatives have also been investigated for their ability to inhibit various metabolic enzymes.

Xanthine Oxidase (XO): This enzyme plays a crucial role in purine (B94841) metabolism, and its inhibition is a key strategy for treating gout. nih.gov

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion. Their inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.govresearchgate.net

Studies have shown that various heterocyclic compounds, including those with thiazole-like structures, can inhibit these enzymes. For instance, a series of imidazopyridine-based thiazole derivatives were synthesized and showed remarkable inhibitory activity against α-glucosidase, with some compounds having IC50 values as low as 5.57 µM, significantly more potent than the reference drug acarbose. mdpi.com Similarly, other research has identified compounds that inhibit α-amylase. nih.gov

The following table summarizes findings on the inhibition of these metabolic enzymes by relevant compounds.

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Imidazopyridine-based thiazole (4a) | α-Glucosidase | 5.57 ± 3.45 µM | mdpi.com |

| Imidazopyridine-based thiazole (4o) | α-Glucosidase | 7.16 ± 1.40 µM | mdpi.com |

| Indenoquinoxaline-thiazole hydrazone (8) | α-Glucosidase | 0.982 ± 0.04 µM | nih.gov |

| Indenoquinoxaline-thiazole Schiff base (6) | α-Amylase | Potent inhibitor | nih.gov |

| Piper lolot essential oil | Xanthine Oxidase | 28.4 µg/mL | nih.gov |

| Piper lolot essential oil | α-Amylase | 130.6 µg/mL | nih.gov |

| Piper lolot essential oil | α-Glucosidase | 59.1 µg/mL | nih.gov |

Information regarding the direct inhibition of Acetylcholinesterase or Thymidylate Kinase by Methyl 2-(2-methylthiazol-5-yl)propanoate or closely related analogs was not prominent in the reviewed literature.

Receptor Binding and Downstream Signaling Pathway Modulation in Cell-Based Assays

Beyond direct enzyme inhibition, thiazole derivatives can modulate cellular functions by binding to specific receptors and altering their downstream signaling cascades. The thiazole scaffold is versatile enough to be incorporated into ligands for various receptor types.

For example, thiazole-based compounds have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in neurological disorders. nih.gov Specific pyridyl-substituted thiazole derivatives have shown low-nanomolar affinity for the σ1 receptor with high selectivity over the σ2 subtype, indicating their potential as CNS-active agents. nih.gov

Furthermore, thiazole derivatives play a role in modulating critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway. nih.gov Aberrant activation of this pathway promotes cell growth, survival, and proliferation. Researchers have discovered thiazole-urea derivatives that are potent and specific inhibitors of PI3Kα, effectively blocking signaling through this pathway. nih.gov In cell-based assays, these compounds can lead to cell cycle arrest and apoptosis, demonstrating the potential of the thiazole scaffold to create pathway-specific modulators. researchgate.net

Investigation of Cellular Uptake, Intracellular Distribution, and Metabolic Fate in Research Models

The preclinical and in vitro characterization of a compound's interaction with cellular systems is fundamental to understanding its potential biological activity. For Methyl 2-(2-methylthiazol-5-yl)propanoate, while direct studies are not extensively available in publicly accessible literature, the behavior of the broader class of thiazole derivatives provides a foundational understanding of its likely cellular journey. Thiazole-containing compounds are known to engage with various cellular components and undergo metabolic transformations that are critical to their efficacy and clearance.

Cellular Uptake and Intracellular Distribution

The ability of a compound to traverse the cell membrane and localize within specific subcellular compartments is a prerequisite for its biological action. Research on various thiazole derivatives indicates that they possess the capacity for intracellular entry, leading to a range of biological effects.

General Observations for Thiazole Derivatives:

While the precise mechanisms of cellular entry for many thiazole derivatives have not been fully elucidated, their demonstrated intracellular activity, such as cytotoxicity against cancer cell lines, implies effective membrane passage. researchgate.netnih.govmdpi.com The lipophilicity and molecular size of the specific derivative likely play a significant role in determining whether uptake occurs via passive diffusion or through carrier-mediated transport.

Once inside the cell, some thiazole derivatives have been observed to associate with specific organelles. For instance, studies on certain cytotoxic thiazole derivatives have implicated mitochondria as a key site of action. researchgate.net Electron and fluorescent microscopy have shown that some of these compounds can induce changes in mitochondrial membrane potential, suggesting their accumulation or interaction with this organelle. researchgate.net This mitochondrial involvement is a critical aspect of the mechanism of action for some thiazole-based anticancer agents. researchgate.net

Interactive Data Table: Cellular Interactions of Selected Thiazole Derivatives Below is a summary of findings related to the cellular interactions of representative thiazole compounds, which may provide insights into the potential behavior of Methyl 2-(2-methylthiazol-5-yl)propanoate.

| Compound Class | Research Model | Key Findings on Uptake/Distribution | Reference |

| Cytotoxic Thiazole Derivatives | Nemeth-Kellner lymphoma cells | Induced apoptotic and necrotic changes; mitochondria implicated in the mechanism of cytotoxic action. | researchgate.net |

| Thiazole Orange-Neomycin Conjugates | Cellular labeling studies | Demonstrated utility as an RNA-targeted agent for cellular labeling, indicating intracellular distribution. | researchgate.net |

| Various Anticancer Thiazole Derivatives | Multiple human cancer cell lines (A375, C32, DU145, MCF-7/WT, HepG-2) | Antiproliferative activity observed, indicating effective cellular uptake to reach intracellular targets. | nih.govmdpi.com |

Metabolic Fate in Research Models

The metabolic transformation of thiazole-containing compounds is a key determinant of their pharmacokinetic profile and potential for toxicity. In vitro studies using liver microsomes from various species, including humans, have been instrumental in mapping the metabolic pathways of this class of molecules. The thiazole ring is a primary site for metabolic reactions, which are predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes. fz-juelich.denih.govacs.orgacs.org

Key Metabolic Pathways:

The metabolism of the thiazole moiety can proceed through several major pathways, leading to the formation of various metabolites. fz-juelich.de These transformations are crucial for detoxification and facilitating the excretion of the compound. ontosight.ai

Oxidation: This is a common metabolic route for thiazole derivatives. Oxidation can occur at the sulfur atom to form an S-oxide, at the nitrogen atom to form an N-oxide, or on the thiazole ring itself to form an epoxide. fz-juelich.deacs.org Epoxidation is often a key step that can lead to ring opening. fz-juelich.de

Thiazole Ring Opening: Following initial oxidation (e.g., epoxidation or sulfur oxidation), the thiazole ring can undergo scission. fz-juelich.denih.govtandfonline.com This can lead to the formation of reactive intermediates and ultimately more polar, excretable products. fz-juelich.de For example, studies on the mGluR5 antagonist MTEP, which contains a 2-methyl-1,3-thiazole moiety, identified a novel aldehyde metabolite resulting from the oxidative ring opening of the thiazole ring. nih.govtandfonline.com

Formation of Reactive Metabolites: The metabolic activation of the thiazole ring can generate reactive metabolites (RMs). fz-juelich.denih.govacs.org These electrophilic intermediates have the potential to covalently bind to cellular macromolecules like proteins, which is a mechanism sometimes associated with toxicity. fz-juelich.deacs.org

Glutathione (B108866) Conjugation: As a protective mechanism, reactive metabolites can be detoxified by conjugation with endogenous glutathione (GSH). nih.gov This process, often catalyzed by glutathione S-transferases, results in the formation of more water-soluble and readily excretable GSH adducts. nih.gov

Role of Cytochrome P450 Isoforms:

Specific CYP isoforms have been identified as key players in the metabolism of thiazole-containing drugs. Molecular docking and in vitro studies have shown that isoforms such as CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 are often involved in the oxidation of the thiazole ring. fz-juelich.deacs.org The specific isoforms responsible can vary depending on the structure of the individual thiazole derivative. fz-juelich.denih.gov For example, the bioactivation of one isothiazole (B42339) derivative was found to be mediated by CYP3A4, 1A2, and 2D6 in human liver microsomes. nih.gov

Interactive Data Table: Metabolic Pathways of Thiazole Derivatives This table summarizes the primary metabolic reactions observed for compounds containing a thiazole ring in preclinical and in vitro models.

| Metabolic Reaction | Key Enzymes | Resulting Products/Intermediates | Significance | Reference |

| Epoxidation | Cytochrome P450s (CYPs) | Thiazole epoxide | Can lead to ring-opening and formation of reactive metabolites. | fz-juelich.de |

| S-oxidation | Cytochrome P450s (CYPs) | Thiazole S-oxide | A common oxidative pathway for thiazole-containing compounds. | fz-juelich.detandfonline.com |

| N-oxidation | Cytochrome P450s (CYPs) | Thiazole N-oxide | An alternative oxidative pathway. | fz-juelich.de |

| Thiazole Ring Scission | Cytochrome P450s (CYPs) | Aldehydes, thioamides, thiohydantoic acid | Leads to breakdown of the core ring structure. | fz-juelich.denih.gov |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione adducts | A detoxification pathway for reactive metabolites. | nih.gov |

Spectrum of Preclinical Biological Activities in Vitro and Non Human in Vivo

Antimicrobial Research Applications

The thiazole (B1198619) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous derivatives have been synthesized and evaluated for their efficacy against a variety of pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Thiazole-containing compounds have shown a broad spectrum of antibacterial activity. Their mechanism of action can vary, but they often target essential bacterial enzymes or cellular processes. For instance, some thiazole derivatives have been found to interfere with bacterial cell wall synthesis, while others inhibit protein or nucleic acid synthesis. The structural diversity of thiazole derivatives allows for modifications that can enhance their potency and spectrum of activity against both Gram-positive and Gram-negative bacteria. However, specific studies detailing the antibacterial effects of Methyl 2-(2-methylthiazol-5-yl)propanoate are not available in the reviewed literature.

Antifungal Activity Against Pathogenic Fungal Strains

The development of new antifungal agents is a critical area of research, and thiazole derivatives have emerged as a promising class of compounds. Various synthetic thiazoles have demonstrated potent activity against pathogenic fungi, including species of Candida and Aspergillus. The mechanism of antifungal action for some thiazole derivatives involves the inhibition of key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. Despite the general promise of this chemical class, there is no specific data on the antifungal properties of Methyl 2-(2-methylthiazol-5-yl)propanoate.

Antiviral Activity Studies

The antiviral potential of thiazole derivatives has been explored against a range of viruses. Some compounds containing the thiazole nucleus have been reported to inhibit viral replication by targeting viral enzymes like proteases or polymerases, or by interfering with viral entry into host cells. The broad antiviral activity of this class of compounds makes them interesting candidates for further development. Nevertheless, research specifically investigating the antiviral activity of Methyl 2-(2-methylthiazol-5-yl)propanoate has not been identified.

Antiproliferative and Anticancer Research in Cell Lines and Animal Models

The thiazole moiety is present in several clinically used anticancer drugs, highlighting its importance in oncology research. A multitude of thiazole derivatives have been synthesized and investigated for their ability to inhibit cancer cell growth and induce cell death.

Cytotoxicity Studies against Human Tumor Cell Lines (e.g., HCT-116, HepG2, HT-29)

Thiazole-based compounds have demonstrated cytotoxic effects against a variety of human tumor cell lines, including colon cancer (HCT-116, HT-29) and liver cancer (HepG2) cells. The antiproliferative activity of these compounds is often evaluated using in vitro assays that measure cell viability and proliferation. While extensive data exists for various thiazole derivatives, there is a notable absence of published studies on the cytotoxic effects of Methyl 2-(2-methylthiazol-5-yl)propanoate on these or any other cancer cell lines.

Mechanisms of Apoptosis Induction and Cell Cycle Arrest in Cancer Research Models

A key focus of anticancer drug development is the elucidation of the mechanisms by which compounds induce cancer cell death. Many thiazole derivatives have been shown to trigger apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects are often mediated through various signaling pathways, including the modulation of pro- and anti-apoptotic proteins and the disruption of the cell cycle machinery. This area of research is crucial for understanding the therapeutic potential of new compounds. However, there is no available information regarding the mechanisms of apoptosis induction or cell cycle arrest for Methyl 2-(2-methylthiazol-5-yl)propanoate.

Anti-inflammatory Research in Cell-Based Assays and Preclinical Animal Models

No studies were found that evaluated the anti-inflammatory properties of Methyl 2-(2-methylthiazol-5-yl)propanoate in either cell-based assays or preclinical animal models. While research into the anti-inflammatory effects of other thiazole derivatives, such as 5-methylthiazole-thiazolidinone conjugates, has been conducted, these findings cannot be directly attributed to Methyl 2-(2-methylthiazol-5-yl)propanoate. nih.govnih.gov

Antioxidant Activity Investigations and Radical Scavenging Studies

There is no available research on the antioxidant or radical scavenging activities of Methyl 2-(2-methylthiazol-5-yl)propanoate. Studies on related compounds, like 2-amino-5-methylthiazol derivatives, have explored their potential as antioxidants, but similar investigations have not been carried out for the specific compound . nih.govresearchgate.netnih.gov

Other Investigated Biological Functions in Research Models (e.g., Anticonvulsant Activity, Plant Growth Promotion)

A search for other biological functions of Methyl 2-(2-methylthiazol-5-yl)propanoate, such as anticonvulsant activity or plant growth promotion, yielded no relevant studies. While some thiazole derivatives have been explored for anticonvulsant properties, this research does not extend to Methyl 2-(2-methylthiazol-5-yl)propanoate. researchgate.net

Advanced Characterization and Analytical Methodologies for Research on Thiazole Propanoates

Advanced Spectroscopic and Spectrometric Techniques for Structural Confirmation of Novel Thiazole (B1198619) Derivatives

The unambiguous determination of a novel molecule's structure is paramount. Spectroscopic and spectrometric methods provide detailed information about the molecular framework, connectivity of atoms, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of thiazole derivatives. For Methyl 2-(2-methylthiazol-5-yl)propanoate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. The methyl group on the thiazole ring would appear as a singlet, while the protons of the propanoate chain would show characteristic splitting patterns (a quartet for the methine proton and a doublet for the methyl group) due to spin-spin coupling. The methyl ester group would also present as a singlet. The aromatic proton on the thiazole ring would appear as a singlet in the aromatic region.

¹³C NMR provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the ester and the carbons of the thiazole ring would resonate at characteristic downfield chemical shifts.

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Thiazole compounds typically produce an abundant molecular ion peak upon analysis, which aids in confirming the molecular formula. rsc.org The fragmentation patterns observed in the mass spectrum provide valuable structural information. For thiazole derivatives, fragmentation often involves the cleavage of the ring or loss of substituents, which can help in structure elucidation. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the confident assignment of the elemental composition.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-(2-methylthiazol-5-yl)propanoate would be expected to show characteristic absorption bands. A strong absorption in the region of 1735-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration. docbrown.inforesearchgate.net C-O stretching vibrations for the ester group would also be present. docbrown.inforesearchgate.net Additionally, C-H stretching vibrations from the alkyl and aromatic parts of the molecule would be observed, along with characteristic absorptions for the C=N and C-S bonds within the thiazole ring. mdpi.comsemanticscholar.org

Table 1: Predicted Spectroscopic and Spectrometric Data for Methyl 2-(2-methylthiazol-5-yl)propanoate

| Technique | Expected Observations |

| ¹H NMR | Signals for thiazole ring proton, propanoate CH and CH₃, thiazole CH₃, and ester OCH₃ with predicted chemical shifts and splitting patterns. |

| ¹³C NMR | Distinct signals for all carbon atoms, including the ester carbonyl, thiazole ring carbons, and aliphatic carbons. |

| Mass Spec. | Molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns characteristic of the thiazole ring and ester group. |

| IR Spec. | Strong C=O stretch (ester) around 1735-1750 cm⁻¹. C-O stretches, C-H stretches (aliphatic and aromatic), and C=N/C-S ring vibrations. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Synthetic Research

Chromatography is fundamental to synthetic chemistry for separating components of a mixture, assessing the purity of a final product, and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and inexpensive method used extensively to monitor the progress of organic reactions. nih.govorientjchem.orglibretexts.org In the synthesis of thiazole derivatives, a small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. libretexts.org As the reaction proceeds, the spot corresponding to the starting material diminishes while a new spot for the product appears. libretexts.org This allows chemists to determine when the reaction is complete. nih.govnih.gov The purity of the final compound can also be preliminarily assessed by the presence of a single spot on the TLC plate. nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a highly efficient and quantitative technique used for the final purity assessment of synthesized compounds. researchgate.net For thiazole-propanoates, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.comsielc.com The compound is dissolved in a suitable solvent and injected into the HPLC system, where it passes through a column packed with a nonpolar stationary phase. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the compound. sielc.comhelixchrom.com The purity is determined by the peak area percentage in the resulting chromatogram. A pure compound will ideally show a single, sharp peak. This method is scalable and can be adapted for the preparative separation to isolate impurities. sielc.comsielc.com

Table 2: Common Chromatographic Methods in Thiazole Research

| Method | Application | Typical Conditions |

| TLC | Reaction Monitoring, Preliminary Purity Check | Stationary Phase: Silica Gel 60 F254. Mobile Phase: Mixture of ethyl acetate (B1210297) and n-hexane. Visualization: UV light (254 nm). nih.gov |

| HPLC | Final Purity Assessment, Quantification | Mode: Reverse-Phase (RP). Column: C18. Mobile Phase: Gradient of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid). sielc.comsielc.comDetection: UV spectrophotometer. |

Bioanalytical Methods for Studying Compound-Target Interactions in Research Assays

Understanding how a compound interacts with its biological target is crucial in drug discovery and chemical biology research. Bioanalytical methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) SPR is a label-free optical technique used to monitor molecular binding events in real-time. springernature.comnih.gov In a typical SPR experiment for studying a small molecule like a thiazole-propanoate, a target protein is immobilized on the surface of a sensor chip. nih.govreichertspr.com The small molecule (the analyte) is then flowed over this surface at various concentrations. reichertspr.com Binding between the analyte and the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a response over time in a sensorgram. portlandpress.com From these data, key kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be determined. The equilibrium dissociation constant (K₋), a measure of binding affinity, is then calculated from the ratio of these rates (kₔ/kₐ). reichertspr.com SPR is a powerful tool for measuring binding kinetics, affinity, and specificity. springernature.comnih.gov

Isothermal Titration Calorimetry (ITC) ITC is a technique that directly measures the heat changes associated with a binding event. nih.govreactionbiology.com This method provides a complete thermodynamic profile of the interaction in a single experiment. americanlaboratory.com In an ITC experiment, a solution of the thiazole-propanoate is titrated into a sample cell containing the target protein. khanacademy.org The heat released or absorbed upon binding is measured by a sensitive calorimeter. reactionbiology.comamericanlaboratory.com The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this binding isotherm to a suitable model yields the binding affinity (K₋), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). nih.govamericanlaboratory.com The entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) can then be calculated, providing deep insight into the forces driving the molecular recognition process. nih.govkhanacademy.org

Table 3: Comparison of SPR and ITC for Compound-Target Interaction Analysis

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Principle | Measures change in refractive index upon binding. portlandpress.com | Measures heat released or absorbed during binding. nih.govreactionbiology.com |

| Key Outputs | Binding kinetics (kₐ, kₔ), Binding affinity (K₋). reichertspr.com | Binding affinity (K₋), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). americanlaboratory.com |

| Labeling | Label-free. springernature.com | Label-free. nih.gov |

| Immobilization | Requires immobilization of one binding partner. nih.gov | Both partners are in solution (no immobilization). reactionbiology.com |

| Information | Provides kinetic and affinity data. | Provides a complete thermodynamic profile and affinity data. americanlaboratory.com |

Emerging Research Directions and Future Perspectives for Thiazole Propanoates

Development of Multi-Targeted Thiazole-Propanoate Analogues for Complex Biological Pathways

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. This has led to a growing interest in the design of multi-targeted ligands that can simultaneously modulate multiple key proteins or pathways involved in the disease process. The thiazole (B1198619) scaffold is a promising framework for the development of such multi-targeted agents due to its ability to interact with a wide range of biological targets. nih.gov

Researchers are actively exploring the synthesis of thiazole-propanoate analogues designed to inhibit multiple targets within a single molecule. For instance, in the context of cancer, where deregulation of various protein kinases is a common event, multi-targeting the kinase family is a prominent strategy. nih.gov Thiazole derivatives have been designed and synthesized to act as multi-targeting kinase inhibitors, showing promising results against cancer cell lines. nih.gov These compounds are often evaluated for their ability to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth and angiogenesis. nih.gov

In the realm of neurodegenerative diseases like Alzheimer's, multi-target-directed ligands are being developed to address the multifaceted nature of the disease. Thiazole-based compounds have been investigated for their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, while also targeting other pathological factors.

The development of multi-targeted thiazole-propanoate analogues involves a rational design approach, often guided by computational modeling and a deep understanding of the target proteins' structures and binding sites. The propanoate moiety can be strategically modified to enhance binding affinity and selectivity for the intended targets, while the thiazole core serves as a versatile anchor for introducing diverse functionalities.

Table 1: Examples of Multi-Targeted Thiazole Derivatives and Their Targets

| Thiazole Derivative Class | Targeted Disease | Key Molecular Targets |

| Thieno-thiazole and Dihydrothiazolo-thiazole Scaffolds | Cancer | EGFR, VEGFR-2, BRAFV600E |

| Thiazole-based Pyridines | Lung Cancer | Apoptosis pathways, MMP-9 |

| Thiazole-clubbed Piperazine Derivatives | Alzheimer's Disease | hAChE, hBuChE, β-amyloid aggregation |

Integration of Artificial Intelligence and Machine Learning in Rational Design of Thiazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the rational design of thiazole derivatives is no exception. nih.gov These computational tools are being employed to accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities. researchgate.net

In silico screening of large virtual libraries of thiazole-propanoate analogues is now a standard practice. wikipedia.org Molecular docking simulations are used to predict the binding modes and affinities of these compounds to their target proteins, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov This computational approach significantly reduces the time and cost associated with traditional high-throughput screening.

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the biological activity of thiazole derivatives based on their chemical structures. researchgate.net These models are trained on large datasets of known active and inactive compounds and can learn complex relationships between molecular features and biological outcomes. mdpi.com This predictive power enables the de novo design of novel thiazole-propanoates with desired therapeutic properties.

Furthermore, AI algorithms are being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thiazole derivatives. researcher.life By identifying potential liabilities early in the drug discovery process, these tools help to reduce the attrition rate of drug candidates in later stages of development. The application of AI and ML in the design of thiazole derivatives is a rapidly evolving field with the potential to significantly accelerate the discovery of new and effective medicines. nih.gov

Application of Thiazole-Based Scaffolds as Chemical Biology Probes and Research Tools

Beyond their therapeutic potential, thiazole-based scaffolds are valuable tools for chemical biology research. Their unique photophysical properties and ability to interact with biological macromolecules make them ideal candidates for the development of molecular probes for bioimaging and sensing applications. nih.gov

Thiazole Orange (TO), a well-known fluorescent dye, and its derivatives have been extensively used as probes for nucleic acids. mdpi.comnih.gov These molecules exhibit a significant increase in fluorescence upon binding to DNA and RNA, making them useful for a variety of applications, including real-time PCR and cell imaging. acs.org Researchers are exploring the development of novel thiazole-propanoate-based fluorescent probes with improved brightness, photostability, and target specificity.

Thiazole-containing compounds are also being developed as probes for detecting specific ions and small molecules within cells. For example, benzothiazole-based fluorescent probes have been designed for the sensitive and selective imaging of cysteine and hydrogen peroxide in living cells. rsc.orgnih.gov These tools are invaluable for studying the roles of these important biomolecules in cellular processes and disease.

The versatility of the thiazole scaffold allows for the facile incorporation of various functional groups, enabling the fine-tuning of the probe's properties for specific applications. The development of novel thiazole-based chemical biology probes will continue to provide new insights into complex biological systems and facilitate the discovery of new drug targets.

Table 2: Applications of Thiazole-Based Probes in Chemical Biology

| Probe Type | Analyte | Application |

| Thiazole Orange (TO) Derivatives | Nucleic Acids (DNA, RNA) | Real-time PCR, Cell Imaging, G-Quadruplex DNA sensing |

| Benzothiazole-based Probes | Cysteine, Hydrogen Peroxide | Bioimaging of small molecules in living cells |

Exploration of Novel Biocatalytic and Sustainable Synthetic Pathways for Thiazole Production

The increasing demand for thiazole derivatives in the pharmaceutical and agrochemical industries has spurred the development of more sustainable and environmentally friendly synthetic methods. nih.gov Traditional chemical syntheses of thiazoles often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents. nih.gov

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a promising green alternative for thiazole production. mdpi.com Researchers are exploring the use of enzymes, such as lipases and proteases, to catalyze the synthesis of thiazole derivatives under mild and environmentally benign conditions. nih.gov For instance, a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst. nih.gov

In addition to biocatalysis, other green chemistry approaches are being investigated for the synthesis of thiazoles. These include the use of microwave irradiation, ultrasound-assisted synthesis, and the use of eco-friendly solvents like water and ionic liquids. nih.govresearchgate.net These methods often lead to higher yields, shorter reaction times, and a significant reduction in waste generation compared to conventional methods. researcher.life The development of sustainable synthetic pathways for thiazole production is not only environmentally responsible but also economically advantageous, paving the way for the large-scale and cost-effective manufacturing of these important compounds. nih.gov

Potential Applications in Materials Science and Industrial Catalysis (Non-Clinical Contexts)

The unique electronic and structural properties of the thiazole ring extend its potential applications beyond the realm of medicine and into materials science and industrial catalysis.

In materials science, thiazole-based polymers are being investigated for their potential use in organic electronics. acs.org Thiazolo[5,4-d]thiazole (TzTz)-based copolymers have been synthesized and evaluated as donor materials in polymer solar cells. researchgate.net The rigid and planar structure of the thiazole ring, combined with its electron-deficient nature, makes it an attractive building block for creating semiconducting polymers with tunable electronic properties. acs.org Thiazole-containing polymers have also been explored for their use in organic thin-film transistors (OTFTs). acs.org

In the field of industrial catalysis, thiazolium salts, which are N-alkylated derivatives of thiazoles, are known to be effective catalysts for certain organic reactions, such as the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org The catalytic activity of thiazolium salts stems from the acidic proton at the C2 position of the thiazole ring, which can be deprotonated to form a nucleophilic carbene. Researchers are exploring the development of novel thiazole-based catalysts with enhanced activity, selectivity, and stability for a variety of chemical transformations. The investigation of thiazole-propanoates and their derivatives in these non-clinical contexts is an emerging area of research with the potential to lead to the development of new functional materials and efficient catalytic systems.

Table 3: Non-Clinical Applications of Thiazole Derivatives

| Application Area | Type of Thiazole Derivative | Specific Use |

| Materials Science | Thiazolo[5,4-d]thiazole-based polymers | Organic solar cells, Organic thin-film transistors |

| Industrial Catalysis | Thiazolium salts | Benzoin condensation, Stetter reaction |

Q & A

Basic: What synthetic strategies are commonly employed for preparing methyl 2-(2-methylthiazol-5-yl)propanoate?

Methodological Answer: